T 82

Acetylcholinesterase Enzyme Inhibition IC50

T 82 (CAS 252264-92-9) is a small-molecule quinoline derivative that functions as a potent antagonist of the 5-HT3 receptor and a selective inhibitor of acetylcholinesterase (AChE). Its unique dual pharmacology targets both cholinergic dysfunction and serotonergic modulation, which are both implicated in the cognitive decline characteristic of Alzheimer's disease (AD).

Molecular Formula C56H62N6O8
Molecular Weight 947.1 g/mol
CAS No. 252264-92-9
Cat. No. B3422366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT 82
CAS252264-92-9
Molecular FormulaC56H62N6O8
Molecular Weight947.1 g/mol
Structural Identifiers
SMILESCOC1=C2C(=NC3=CC=CC=C31)CN(C2=O)CCC4CCN(CC4)CC5=CC=CC=C5.COC1=C2C(=NC3=CC=CC=C31)CN(C2=O)CCC4CCN(CC4)CC5=CC=CC=C5.C(=CC(=O)O)C(=O)O
InChIInChI=1S/2C26H29N3O2.C4H4O4/c2*1-31-25-21-9-5-6-10-22(21)27-23-18-29(26(30)24(23)25)16-13-19-11-14-28(15-12-19)17-20-7-3-2-4-8-20;5-3(6)1-2-4(7)8/h2*2-10,19H,11-18H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+
InChIKeySBNVPBCNIIPOSY-WXXKFALUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





T 82 (CAS 252264-92-9): A Dual-Action 5-HT3 Antagonist and Acetylcholinesterase Inhibitor for Alzheimer's Research


T 82 (CAS 252264-92-9) is a small-molecule quinoline derivative that functions as a potent antagonist of the 5-HT3 receptor and a selective inhibitor of acetylcholinesterase (AChE) [1]. Its unique dual pharmacology targets both cholinergic dysfunction and serotonergic modulation, which are both implicated in the cognitive decline characteristic of Alzheimer's disease (AD) [2]. The compound has advanced to Phase 2 clinical trials for AD, underscoring its relevance as a research tool and potential therapeutic agent [3].

Why Generic AChE Inhibitors or 5-HT3 Antagonists Cannot Replace T 82 in Experimental Models


T 82's unique value lies in its combined, yet balanced, dual pharmacology within a single chemical entity, which cannot be replicated by simply co-administering a generic AChE inhibitor (e.g., donepezil) and a 5-HT3 antagonist (e.g., ondansetron). Its molecular design results in a specific brain-to-plasma distribution profile and a selectivity index for central AChE over peripheral butyrylcholinesterase (BuChE) that is distinct from both first-generation (tacrine) and second-generation (donepezil) agents [1]. This prevents the confounding variable of peripheral cholinergic side effects while ensuring targeted central engagement. Furthermore, its superior brain penetration, as evidenced by its high BBB uptake clearance compared to structurally similar quinoline derivatives like T-81 and TH-185, is an intrinsic property of T 82's chemical structure, not a class effect [2]. Substituting with a different quinoline derivative would lead to drastically different brain exposure and, consequently, unreliable in vivo results.

Quantitative Differentiation of T 82 from Closest Analogs: A Data-Driven Evidence Guide


AChE Inhibitory Potency: T 82 vs. Tacrine and Donepezil (E2020)

T 82 exhibits potent AChE inhibition in rat brain homogenate, with an IC50 of 109.4 nM. This places its potency between the first-generation AChE inhibitor tacrine (IC50 = 84.2 nM) and the second-generation drug donepezil (E2020, IC50 = 11.8 nM) [1].

Acetylcholinesterase Enzyme Inhibition IC50 Alzheimer's Disease

Selectivity for Central AChE over Peripheral BuChE: Avoiding Off-Target Effects

Unlike the non-selective AChE/BuChE inhibitor tacrine, T 82 demonstrates high selectivity for AChE. Tacrine strongly inhibits butyrylcholinesterase (BuChE), an enzyme primarily found in the periphery, whereas T 82, like donepezil, shows only weak activity on BuChE in human plasma [1]. This selectivity is crucial for minimizing peripheral cholinergic side effects (e.g., nausea, diarrhea) often associated with tacrine use.

Butyrylcholinesterase Selectivity Peripheral Side Effects Alzheimer's Disease

Superior Brain Penetration and BBB Transport Among Quinoline Analogs

Among four structurally related quinoline compounds (T-81, T-82, TH-171, TH-185), T 82 and TH-171 demonstrated dramatically superior brain distribution. The brain distribution of T 82 was over 350 times higher than that of T-81 and TH-185, a difference driven by a >150-fold higher blood-brain barrier (BBB) uptake clearance [1]. Furthermore, when administered intravenously to rats, T 82 and TH-171 significantly inhibited AChE activity in the brain, whereas T-81 and TH-185 did not, despite all four showing potent in vitro AChE inhibition (IC50 range: 0.03-0.16 μM) [1].

Blood-Brain Barrier Brain Distribution Pharmacokinetics Quinoline

In Vivo Efficacy: Reversal of Drug- and Lesion-Induced Amnesia in Rats

In a passive avoidance task, a classic model of learning and memory, T 82 demonstrated significant, dose-dependent amelioration of amnesia. It reversed the shortened step-through latency induced by scopolamine (a muscarinic antagonist) at oral doses of 0.03-0.3 mg/kg and reversed cycloheximide-induced amnesia at 0.3 and 1.0 mg/kg [1]. Furthermore, in a model of basal forebrain lesion, which mimics the cholinergic neurodegeneration seen in AD, both acute (0.1 and 0.3 mg/kg, p.o.) and subacute (0.03-0.3 mg/kg, p.o., for 7 days) treatment with T 82 significantly reversed the cognitive deficit [1].

Amnesia Passive Avoidance Cognition In Vivo Scopolamine

Dual Mechanism: 5-HT3 Antagonism Differentiates T 82 from Pure AChE Inhibitors

A defining feature of T 82 is its additional activity as a potent antagonist at the 5-HT3 receptor . This dual mechanism distinguishes it from purely cholinergic AChE inhibitors like donepezil, galantamine, and rivastigmine. While the precise IC50 or Ki for 5-HT3 antagonism has not been widely reported in the primary literature, the compound is consistently characterized as having this dual action, which is hypothesized to offer synergistic benefits in AD by modulating both the cholinergic and serotonergic systems involved in cognition and behavior .

5-HT3 Receptor Serotonin Dual Pharmacology Alzheimer's Disease

Optimal Application Scenarios for T 82 in Alzheimer's Disease and Neuroscience Research


Investigating the Synergy of Dual Cholinergic and Serotonergic Modulation in AD Models

T 82 is the compound of choice for studies designed to dissect the combined effects of AChE inhibition and 5-HT3 receptor antagonism on cognitive and behavioral outcomes in Alzheimer's disease models. Its unique dual pharmacology allows researchers to test the hypothesis that this specific combination of mechanisms provides benefits beyond those of single-target AChE inhibitors like donepezil [1].

Studies Requiring a CNS-Selective AChE Inhibitor with a Favorable Brain-to-Plasma Distribution

For experiments where avoiding peripheral cholinergic side effects is paramount, T 82's high selectivity for AChE over BuChE, coupled with its validated, superior brain penetration compared to other quinoline derivatives (e.g., T-81, TH-185), makes it an essential tool. This is particularly relevant in long-term dosing studies or when assessing central nervous system function in behavioral assays [1] [2].

Reversal of Pharmacologically-Induced or Lesion-Based Cognitive Deficits

T 82 has been validated in gold-standard preclinical models of cognitive impairment, including scopolamine-induced amnesia, cycloheximide-induced memory disruption, and basal forebrain lesion models [2]. This makes it a reliable positive control or test compound for evaluating new therapeutics in these established in vivo systems, offering a known efficacy profile at specific oral doses.

Research on Blood-Brain Barrier Transport of Nootropic Quinoline Derivatives

The comparative data showing T 82's >350-fold higher brain distribution and >150-fold higher BBB uptake clearance over structurally similar analogs (T-81, TH-185) position it as a key reference standard for studies investigating the molecular determinants of BBB transport within the quinoline class [1]. It serves as a benchmark for high brain exposure.

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